The compound (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide, commonly referred to by its CAS number 1541170-75-5, is a bioactive small molecule classified as a reactive oxygen species-redox modulator. This compound is of interest in various scientific fields due to its potential therapeutic applications, particularly in oxidative stress-related conditions. The molecular formula for this compound is , with a molecular weight of 332.4 g/mol .
The synthesis of this compound involves several key steps that leverage established organic chemistry techniques. Notably, the synthesis can include:
The structure of (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide features several distinct moieties:
CC(C)(C)C1=CC=C(C(=O)N2CCCCC2)C=C1O
XUJQXGZKZLZKMB-VXQWZLJLSA-N
This information allows researchers to visualize and predict interactions with biological targets.
The compound is primarily studied for its role in modulating oxidative stress through various chemical reactions:
These reactions are essential for understanding how this compound can be utilized therapeutically.
The mechanism by which (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide exerts its biological effects involves:
The stability and reactivity under physiological conditions are critical for its potential applications in therapeutic contexts.
The primary applications of (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide include:
This compound represents a promising avenue for further research and development within pharmacology and biochemistry .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7